2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)acetic acid
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Overview
Description
2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)acetic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1H-pyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide . The reaction conditions often include refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce various substituted pyrazolo[3,4-d]pyrimidine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.
Medicine: Explored for its anticancer properties, particularly as a cyclin-dependent kinase (CDK) inhibitor.
Mechanism of Action
The mechanism of action of 2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)acetic acid involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but with different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a fused triazole ring.
Uniqueness
2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)acetic acid is unique due to its specific aminoacetic acid substitution, which imparts distinct biological activities and chemical reactivity compared to other pyrazolo[3,4-d]pyrimidine derivatives .
Properties
CAS No. |
72971-92-7 |
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Molecular Formula |
C7H7N5O2 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)acetic acid |
InChI |
InChI=1S/C7H7N5O2/c13-5(14)2-8-6-4-1-11-12-7(4)10-3-9-6/h1,3H,2H2,(H,13,14)(H2,8,9,10,11,12) |
InChI Key |
YGVQHMCNHLSPHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC2=C1C(=NC=N2)NCC(=O)O |
Origin of Product |
United States |
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